molecular formula C14H17NO10 B13447487 TRIBOA beta-D-glucoside

TRIBOA beta-D-glucoside

Cat. No.: B13447487
M. Wt: 359.28 g/mol
InChI Key: YCPMEKOJGFYFJJ-TWTZXXGESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: TRIBOA beta-D-glucoside can be synthesized through the glucosylation of chemically synthesized TRIBOA. This process involves the use of UDP-glucosyltransferase enzymes, such as BX8, which facilitate the attachment of a glucose moiety to the TRIBOA molecule .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from plant sources where it naturally occurs. The process includes harvesting the plant material, followed by extraction using solvents, and purification through chromatographic techniques to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: TRIBOA beta-D-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

TRIBOA beta-D-glucoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of TRIBOA beta-D-glucoside involves its interaction with specific molecular targets in plants and pests. In plants, it acts as a defense compound by inhibiting the growth of herbivores and pathogens. The compound is hydrolyzed by beta-glucosidases to release the active aglycone, which exerts its toxic effects on the target organisms. The molecular pathways involved include the inhibition of digestive enzymes in herbivores and the disruption of cellular processes in pathogens .

Comparison with Similar Compounds

TRIBOA beta-D-glucoside is unique due to its specific structure and the presence of the benzoxazinone ring. Similar compounds include:

These compounds share similar biosynthetic pathways and functions but differ in their specific chemical structures and biological activities.

Properties

Molecular Formula

C14H17NO10

Molecular Weight

359.28 g/mol

IUPAC Name

(2R)-4,7-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one

InChI

InChI=1S/C14H17NO10/c16-4-8-9(18)10(19)11(20)13(24-8)25-14-12(21)15(22)6-2-1-5(17)3-7(6)23-14/h1-3,8-11,13-14,16-20,22H,4H2/t8-,9-,10+,11-,13+,14-/m1/s1

InChI Key

YCPMEKOJGFYFJJ-TWTZXXGESA-N

Isomeric SMILES

C1=CC2=C(C=C1O)O[C@@H](C(=O)N2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1=CC2=C(C=C1O)OC(C(=O)N2O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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